molecular formula C10H11BrO5 B1268548 3-Bromo-2,5,6-trimethoxybenzoic acid CAS No. 101460-22-4

3-Bromo-2,5,6-trimethoxybenzoic acid

Cat. No. B1268548
M. Wt: 291.09 g/mol
InChI Key: YHDRAWVCUZZYCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis details for 3-Bromo-2,5,6-trimethoxybenzoic acid are not directly available, related research provides insights into methodologies that could be adapted for its synthesis. For instance, the mercuriation of 3,4,5-trimethoxybenzoic acid, a closely related compound, has been thoroughly investigated. This process involves the reaction with mercuric chloride to form various mercury-containing intermediates, which can then be further modified through reactions with benzyltriphenylphosphonium chloride or triphenylphosphine. These methodologies illustrate the type of chemical transformations that might be applicable for synthesizing brominated and methoxylated aromatic compounds (Vicente et al., 1992).

Molecular Structure Analysis

The structure of related compounds, such as 3,4,5-trimethoxybenzoic acid derivatives, reveals that such molecules can adopt specific geometric configurations influenced by their functional groups. For example, the crystal structure of a phosphonium derivative showcases a linear geometry around the mercury atom, highlighting how substituents can affect the overall molecular geometry (Vicente et al., 1992).

Chemical Reactions and Properties

The chemical reactivity of 3-Bromo-2,5,6-trimethoxybenzoic acid would be significantly influenced by its bromo and methoxy groups. Bromo substituents are reactive towards nucleophilic substitution reactions, while methoxy groups can affect the electron density on the aromatic ring, influencing its reactivity. Studies on similar compounds, such as brominated and methoxylated benzoic acids, have shown that these groups facilitate a range of chemical transformations, including halogenation, coupling reactions, and the formation of supramolecular assemblies through hydrogen bonding and halogen bonding interactions (Kalaj et al., 2017).

Physical Properties Analysis

The physical properties of 3-Bromo-2,5,6-trimethoxybenzoic acid, such as melting point, solubility, and crystallinity, would be influenced by its molecular structure. The presence of methoxy groups generally increases solubility in organic solvents due to their electron-donating and polarity effects. The bromo group's heavy atom effect could influence the compound's physical state and stability.

Chemical Properties Analysis

The chemical properties of 3-Bromo-2,5,6-trimethoxybenzoic acid, including acidity, reactivity, and stability, are defined by its functional groups. The benzoic acid moiety contributes to its acidity, making it a candidate for reactions involving carboxylate formation. The bromo and methoxy groups introduce sites for nucleophilic substitution and electrophilic aromatic substitution reactions, respectively, allowing for a diverse array of chemical modifications and synthetic applications.

Scientific Research Applications

Chemical Synthesis and Structural Characterization

3-Bromo-2,5,6-trimethoxybenzoic acid serves as an intermediate in the synthesis of complex chemical structures and pharmaceuticals. Xu Dong-fang (2000) focused on the synthesis and structural characterization of similar bromo benzoic acid derivatives, highlighting their importance in preparing various medicaments. These compounds are crucial for the advancement of pharmaceutical chemistry and the development of new therapeutic agents (Xu Dong-fang, 2000).

Metabolic Pathway Analysis

While the paper by H. Carmo et al. (2005) does not directly address 3-Bromo-2,5,6-trimethoxybenzoic acid, it demonstrates the relevance of structurally similar bromo benzoic acid derivatives in studying metabolic pathways. This research can provide insights into the biotransformation of such compounds in various species, which is crucial for understanding their pharmacokinetics and potential biological applications (H. Carmo et al., 2005).

Ligand Design and Metal Complexation

L. Charbonnière, N. Weibel, and R. Ziessel (2002) explored ligands with bromo bipyridine structures, demonstrating their potential in designing preorganized ligands for complexation with metals. These findings can be extrapolated to 3-Bromo-2,5,6-trimethoxybenzoic acid, suggesting its potential use in creating sophisticated molecular architectures with specific metal ions, a critical aspect in materials science and catalysis (L. Charbonnière, N. Weibel, R. Ziessel, 2002).

Advanced Materials and Catalysis

The research by Shenyu Li et al. (2010) on N-heterocyclic carbene complexes of molybdenum is not directly related to 3-Bromo-2,5,6-trimethoxybenzoic acid but indicates the broader context in which bromo benzoic acid derivatives can be applied, particularly in the development of materials and catalysts for various industrial applications (Shenyu Li et al., 2010).

properties

IUPAC Name

3-bromo-2,5,6-trimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO5/c1-14-6-4-5(11)8(15-2)7(10(12)13)9(6)16-3/h4H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDRAWVCUZZYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1OC)C(=O)O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347794
Record name 3-Bromo-2,5,6-trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2,5,6-trimethoxybenzoic acid

CAS RN

101460-22-4
Record name 3-Bromo-2,5,6-trimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2,5,6-trimethoxybenzoic Acid
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